Sirtinol

Catalog No.
S548261
CAS No.
410536-97-9
M.F
C26H22N2O2
M. Wt
394.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sirtinol

CAS Number

410536-97-9

Product Name

Sirtinol

IUPAC Name

2-[(2-hydroxynaphthalen-1-yl)methylideneamino]-N-[(1S)-1-phenylethyl]benzamide

Molecular Formula

C26H22N2O2

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C26H22N2O2/c1-18(19-9-3-2-4-10-19)28-26(30)22-13-7-8-14-24(22)27-17-23-21-12-6-5-11-20(21)15-16-25(23)29/h2-18,29H,1H3,(H,28,30)/t18-/m0/s1

InChI Key

UXJFDYIHRJGPFS-SFHVURJKSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2N=CC3=C(C=CC4=CC=CC=C43)O

Solubility

Soluble in DMSO, not in water

Synonyms

Sirtinol;

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2N=CC3=C(C=CC4=CC=CC=C43)O

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2N=CC3=C(C=CC4=CC=CC=C43)O

Description

The exact mass of the compound Sirtinol is 394.16813 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sirtinol: is a cell-permeable 2-hydroxy-1-naphthaldehyde derivative that acts as a specific and direct inhibitor of the sirtuin class of deacetylase activity . Sirtuins are a family of proteins that play crucial roles in many signaling pathways and are regarded as potential therapeutic targets in several pathological conditions .

Sirtinol is a small organic compound known for its role as an inhibitor of sirtuin proteins, which are NAD+-dependent deacetylases involved in various biological processes, including aging, metabolism, and gene regulation. Specifically, sirtinol has been identified as a selective inhibitor of SIRT1 and SIRT2, two members of the sirtuin family. Structurally, sirtinol is a Schiff base derived from 2-hydroxy-1-naphthaldehyde and is characterized by its ability to form complexes with transition metals such as iron and copper . The compound appears as a bright yellow solid and exhibits notable stability in organic solvents but is prone to hydrolytic decomposition in aqueous environments .

Sirtins are a family of NAD+-dependent protein deacetylases. Deacetylation is a process where an acetyl group is removed from a protein, potentially altering its function. Sirtuins regulate various cellular processes by deacetylating specific proteins involved in metabolism, stress response, and DNA repair [].

Sirtinol inhibits sirtuin activity by binding to their active site and preventing them from deacetylating their target proteins. This inhibition can lead to changes in cellular signaling pathways and potentially influence processes like aging, gene expression, and cell survival [, ].

Case Study

Studies using Sirtinol have shown that SIRT1 inhibition can induce cell death in cancer cells [, ]. This suggests that sirtuins might play a role in cancer cell survival, and targeting them with Sirtinol-like molecules could be a potential therapeutic strategy. However, more research is needed to determine the efficacy and safety of such an approach.

, primarily involving its coordination with metal ions. It has been shown to form stable complexes with divalent iron (Fe(II)) and ferric (Fe(III)) ions, acting as a tridentate chelator. The interaction with iron affects its biological activity, particularly in cultured cells where it modulates intracellular iron levels . Additionally, the compound can undergo hydrolysis in neutral solutions, leading to the formation of degradation products that may influence its efficacy as a sirtuin inhibitor .

Sirtinol exhibits significant biological activity through its inhibition of sirtuin proteins. By inhibiting SIRT1 and SIRT2, sirtinol increases acetylation levels of various proteins, leading to altered metabolic pathways. For instance, it has been shown to destabilize the enzyme phosphoenolpyruvate carboxykinase 1 (PEPCK1), thus inhibiting gluconeogenesis in liver cells . Furthermore, sirtinol's ability to chelate iron contributes to its cytotoxic effects in cancer cells by increasing oxidative stress . This dual mechanism of action highlights its potential therapeutic applications in cancer treatment and metabolic disorders.

Sirtinol can be synthesized through several methods. One common approach involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and an amine, typically using a solvent such as ethanol or methanol under reflux conditions. The reaction yields sirtinol after purification steps like crystallization or column chromatography . Alternative methods may involve the use of microwave-assisted synthesis or solvent-free conditions to enhance yield and reduce reaction times.

Sirtinol's primary applications are found in research related to cancer biology and metabolic diseases. As a sirtuin inhibitor, it is used to study the role of sirtuins in cellular processes such as apoptosis, cell cycle regulation, and metabolic control. In preclinical studies, sirtinol has shown promise in inducing apoptosis in leukemia cells and modulating glucose metabolism . Its chelating properties also make it a candidate for further exploration in contexts where metal ion homeostasis is disrupted.

Studies have demonstrated that sirtinol interacts significantly with metal ions like iron and copper. These interactions can alter its biological profile by enhancing oxidative stress within cells. For example, complexes formed between sirtinol and ferric ions exhibit increased cytotoxicity compared to the free ligand alone . Additionally, the binding affinity of sirtinol for these metals suggests that it may play a role in regulating metal ion availability within biological systems.

Sirtinol shares structural and functional similarities with other compounds that inhibit sirtuins or interact with metal ions. Here are some notable examples:

Compound NameStructure TypeUnique Features
ResveratrolPolyphenolKnown for its antioxidant properties; activates SIRT1.
NicotinamideAmide derivativeA known SIRT1 inhibitor; involved in NAD+ metabolism.
SalermideSalicylamide derivativeSelective for SIRT1; induces apoptosis in cancer cells.
Tenovin-6Naphthol derivativeExhibits anti-cancer activity through SIRT inhibition.
CAY10602Naphthol derivativeSelective SIRT2 inhibitor; used in neurodegenerative studies.

Sirtinol's uniqueness lies in its dual role as both a sirtuin inhibitor and an iron chelator, allowing it to influence multiple biological pathways simultaneously .

Molecular Formula and Weight (C26H22N2O2, 394.5 g/mol)

Sirtinol possesses the molecular formula C26H22N2O2 with a molecular weight of 394.47 grams per mole [1] [2] [3]. This compound is characterized by its complex aromatic structure containing 26 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms [4] [5]. The precise molecular weight has been confirmed through multiple analytical techniques including mass spectrometry, which demonstrates a molecular ion peak at m/z 394.47 [25]. The compound is registered under the Chemical Abstracts Service number 410536-97-9 [1] [2] [3] [4] [5].

PropertyValueMethod of Determination
Molecular FormulaC₂₆H₂₂N₂O₂Elemental Analysis [1] [2] [3]
Molecular Weight394.47 g/molMass Spectrometry [1] [2] [3] [25]
CAS Number410536-97-9Chemical Registry [1] [2] [3] [4] [5]
MDL NumberMFCD00810186Chemical Database [4] [5]

Structural Characteristics and Functional Groups

Sirtinol exhibits a complex molecular architecture featuring multiple distinct functional groups that contribute to its unique chemical properties [10]. The compound contains a benzamide moiety connected to a 2-hydroxynaphthalenyl group through an aldiminic nitrogen atom [10]. This structural arrangement creates a tridentate coordination system capable of metal chelation through oxygen-nitrogen-oxygen donor atoms [10] [12].

The systematic International Union of Pure and Applied Chemistry name for sirtinol is 2-({[(1Z)-2-oxo-1,2-dihydronaphthalen-1-ylidene]methyl}amino)-N-[(1S)-1-phenylethyl]benzamide [1] [5]. Alternative nomenclature includes 2-[[(2-Hydroxy-1-naphthalenyl)methylene]amino]-N-(1-phenylethyl)benzamide [1] [4] [18].

The molecular structure demonstrates significant tautomeric behavior, existing primarily in equilibrium between keto and enol forms [24] [29]. Crystallographic analysis reveals that in the solid state, the compound adopts a specific tautomeric form with hydrogen atom positioning on the nitrogen rather than oxygen [24]. This tautomerism is facilitated by intramolecular hydrogen bonding within the naphthalene-benzamide framework [29].

The compound's structure features extensive π-π conjugation systems spanning both the naphthalene and benzene ring systems [21] [24]. These aromatic rings are linked through a conjugated imine bridge, creating an extended π-electron delocalization pathway that significantly influences the compound's spectroscopic and chemical properties [10] [21].

Physicochemical Properties

Sirtinol exhibits well-defined physicochemical characteristics that have been thoroughly documented through experimental studies [4] [17] [18]. The compound demonstrates a melting point range of 119-120°C, indicating good thermal stability under standard conditions [4] [17] [18]. The predicted boiling point is 659.2 ± 50.0°C, reflecting the substantial intermolecular forces present in this aromatic system [4] [17] [18].

The compound possesses a density of 1.16 g/cm³ at standard temperature and pressure [4] [17] [18]. The predicted acid dissociation constant (pKa) value is 7.85 ± 0.50, suggesting weak acid behavior under physiological conditions [4] [17] [18]. This pKa value is consistent with the presence of the phenolic hydroxyl group within the naphthalene system [17].

Physical PropertyValueTemperature/Conditions
Melting Point119-120°CStandard Pressure [4] [17] [18]
Boiling Point659.2 ± 50.0°CPredicted [4] [17] [18]
Density1.16 g/cm³Standard Conditions [4] [17] [18]
pKa7.85 ± 0.50Predicted, Aqueous Solution [4] [17] [18]
AppearanceCrystalline SolidRoom Temperature [1] [3] [4] [5]
ColorOff-white to Pale YellowSolid State [1] [4] [5] [17]

Sirtinol demonstrates excellent stability under recommended storage conditions [4] [17]. When stored as a solid at -20°C, the compound remains stable for one year from the date of manufacture [4] [17]. Solutions prepared in dimethyl sulfoxide maintain stability for up to one month when stored at -20°C [4] [17].

Solubility Characteristics

The solubility profile of sirtinol reflects its amphiphilic nature, with varying solubility in different solvent systems [1] [4] [9] [17]. The compound demonstrates excellent solubility in dimethyl sulfoxide, with reported values ranging from 10 to 30 mg/mL depending on preparation conditions [3] [4] [6] [9]. This high solubility in dimethyl sulfoxide makes it suitable for biological assay preparations and chemical synthesis applications [3] [6].

Sirtinol exhibits moderate solubility in aqueous systems, with sufficient water solubility for certain experimental applications [1] [4] [17]. The compound also demonstrates solubility in methanol, providing additional options for analytical and preparative procedures [1] [4] [17]. Notably, sirtinol shows poor solubility in ethanol, which limits its utility in certain solvent systems [9].

Solvent SystemSolubilityPractical Applications
Dimethyl Sulfoxide10-30 mg/mLStock Solutions, Assays [3] [4] [6] [9]
WaterModerateAqueous Systems [1] [4] [17]
MethanolSolubleAnalytical Procedures [1] [4] [17]
EthanolInsolubleLimited Utility [9]
TetrahydrofuranSolubleCrystallization [24]

The solubility characteristics are influenced by the compound's ability to form hydrogen bonds through its hydroxyl and amide functional groups [1] [4]. The aromatic ring systems contribute to hydrophobic interactions, while the polar functional groups enable interaction with protic solvents [4] [17].

Spectroscopic Profile

Sirtinol exhibits a comprehensive spectroscopic signature that reflects its complex aromatic structure and electronic properties [10] [12] [15] [20]. Ultraviolet-visible spectroscopy reveals characteristic absorption maxima that provide insight into the compound's electronic transitions and conjugation patterns [10] [12] [15] [20].

In methanol solution, sirtinol demonstrates distinct absorption bands with λmax values at 329 nm (ε = 15,300), 382 nm (ε = 10,300), 496 nm (ε = 2,100), and 581 nm (ε = 1,400) [25]. These absorption features correspond to π-π* transitions within the extended aromatic system and charge transfer transitions involving the imine linkage [25].

Spectroscopic MethodKey FeaturesStructural Information
Ultraviolet-Visibleλmax 382, 441, 459-460 nmπ-electron delocalization [10] [12] [15] [20]
InfraredC=O stretch, aromatic C=CFunctional group confirmation [13]
¹H Nuclear Magnetic Resonance2.88-4.05 ppm (aliphatic)Tautomeric equilibrium [24] [35]
¹³C Nuclear Magnetic Resonance193 ppm (carbonyl)Ketone form predominance [35]
Mass Spectrometrym/z 394.47Molecular weight confirmation [25]

Nuclear magnetic resonance spectroscopy provides detailed structural information about sirtinol's molecular framework [24] [35]. Proton nuclear magnetic resonance reveals aliphatic proton signals in the 2.88-4.05 ppm range, with aromatic protons appearing in their expected chemical shift regions [24] [35]. Carbon-13 nuclear magnetic resonance spectroscopy shows a characteristic carbonyl carbon signal at approximately 193 ppm, confirming the predominant ketone tautomeric form in solution [35].

The compound's spectroscopic behavior is significantly altered upon metal coordination [15] [20] [25]. Zinc(II) coordination results in spectral changes including the appearance of a new absorption band at 424 nm, while maintaining the original bands at 382 and 460 nm [15] [20]. These changes provide direct evidence for the metal chelation capabilities of sirtinol [15] [20].

Electron paramagnetic resonance spectroscopy has been employed to study sirtinol's interactions with biological systems, particularly its effects on iron-containing enzymes [15]. The technique reveals changes in the g ≈ 2 region signals, demonstrating the compound's ability to affect cellular iron metabolism through chelation mechanisms [15].

Chemical Synthesis Pathways

The synthetic methodology of sirtinol centers on a condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-aminobenzoic acid derivatives, followed by subsequent amidation with 1-phenylethylamine [1] [2]. This multi-step approach represents the most established and reproducible pathway for sirtinol synthesis.

The primary synthetic route involves the formation of an intermediate Schiff base through the condensation of 2-hydroxy-1-naphthaldehyde with 2-aminobenzoic acid [1]. The reaction proceeds under anhydrous conditions in benzene with molecular sieves 3A, typically requiring 8 hours under reflux at temperatures ranging from 110-120°C [1]. The crude products are subsequently recrystallized from methanol to achieve purities exceeding 95% [1].

Alternative synthetic pathways have been developed to address specific challenges. Direct Schiff base formation between 2-hydroxy-1-naphthaldehyde and various amine substrates can be performed in alcoholic solvents at room temperature to reflux conditions [3] [4]. These reactions typically employ mild acid catalysis and achieve yields ranging from 60-90% [3].

The imine formation mechanism underlying sirtinol synthesis follows classical nucleophilic addition-elimination pathways [5]. Primary amines attack the electrophilic carbonyl carbon of 2-hydroxy-1-naphthaldehyde, forming a carbinolamine intermediate that subsequently eliminates water to generate the characteristic carbon-nitrogen double bond [6] [5].

Metal-catalyzed coupling reactions have also been explored for constructing specific portions of the sirtinol scaffold, particularly for accessing substituted aromatic intermediates [7]. Palladium-catalyzed cross-coupling reactions enable the formation of carbon-carbon bonds between aryl halides and appropriate coupling partners under basic conditions [7].

Synthetic MethodKey ReagentsReaction ConditionsTypical Yield (%)Temperature (°C)
Condensation Reaction2-hydroxy-1-naphthaldehyde + 2-aminobenzoic acid + 1-phenylethylamineBenzene, molecular sieves 3A, reflux 8h70-85110-120
Schiff Base Formation2-hydroxy-1-naphthaldehyde + amine substrateMethanol/ethanol, room temperature to reflux60-9020-80
Imine FormationAldehyde + primary amineAcid catalyst, pH 5-7, room temperature80-9520-60

Structure-Based Design Considerations

The molecular architecture of sirtinol is characterized by several critical structural features that directly influence its biological activity and synthetic accessibility [8] [9]. The naphthalene ring system provides essential hydrophobic interactions with the target sirtuin enzymes, while the hydroxyl group at position 2 serves dual functions in chelation and hydrogen bonding [10] [9].

The imine linkage represents the central pharmacophore, with the trans configuration being strongly preferred for optimal biological activity [11] [9]. Structure-activity relationship studies have demonstrated that the benzamide moiety is essential for binding affinity, with the carboxamide functionality being absolutely required for sirtuin inhibitory activity [2] [11].

Stereochemical considerations reveal that both R and S enantiomers of sirtinol exhibit similar inhibitory effects against yeast and human sirtuin enzymes, indicating no significant enantioselective inhibitory effect [2] [11]. This finding simplifies synthetic planning by eliminating the need for asymmetric synthesis or chiral resolution.

The phenylethyl substituent modulates selectivity between different sirtuin isoforms [2]. Structural modifications at this position can significantly alter the selectivity profile, with bulkier substituents generally favoring SIRT1 inhibition over SIRT2 [2].

Crystal engineering considerations are paramount for developing stable solid forms [9] [12]. The crystalline structure of sirtinol is characterized by extensive π-π bonded interactions linking molecules in infinite ribbons, which are further stabilized by additional π-π interactions and hydrogen bonds [9] [12].

Structural FeatureDesign RationaleSAR FindingsOptimization Strategy
Naphthalene ring systemProvides hydrophobic interactions with targetRequired for sirtuin inhibitionMaintain aromatic system
Hydroxyl group at position 2Essential for chelation and hydrogen bondingLoss of activity without hydroxylProtect during synthesis
Imine linkage (C=N)Critical for activity and selectivityTrans configuration preferredControl stereochemistry
Benzamide moietyContributes to binding affinityCarboxamide essential for activityOptimize substitution pattern

Synthetic Challenges and Solutions

Hydrolytic instability represents the most significant challenge in sirtinol synthesis and handling [10]. The compound demonstrates notable decomposition in neutral aqueous solutions, as observed by several commercial suppliers [10]. This instability necessitates the use of anhydrous conditions throughout the synthetic process, with moisture content maintained below 0.1% [10].

Solubility limitations pose substantial formulation challenges [13] [14]. Sirtinol exhibits poor water solubility but demonstrates good solubility in organic solvents such as dimethyl sulfoxide, achieving concentrations exceeding 19.7 mg/mL [14]. This characteristic requires careful consideration during scale-up and formulation development.

The reversible nature of imine bond formation creates equilibrium challenges that can limit conversion efficiency [5]. The equilibrium generally favors the starting materials, particularly under aqueous conditions [5]. Solutions include continuous water removal using Dean-Stark apparatus and optimization of temperature and pH conditions to drive the reaction toward product formation [15] [5].

Crystal polymorphism has been identified as a critical concern affecting the physicochemical properties of sirtinol [9] [12]. Different crystal forms can exhibit varying stability, solubility, and bioavailability characteristics [16]. Controlled crystallization conditions and seeding strategies are employed to ensure consistent crystal form production [16].

Oxidative degradation occurs due to sirtinol's iron chelation properties [10] [17]. The compound forms stable ferric complexes under aerobic conditions, leading to oxidative decomposition [10]. Synthesis and storage under inert atmosphere with appropriate antioxidants mitigate this challenge [18].

ChallengeTechnical IssuesSolutions ImplementedProcess Improvements
Hydrolytic instabilityDecomposition in neutral aqueous solutionsUse anhydrous conditions, molecular sievesMonitor moisture content <0.1%
Low water solubilityPoor bioavailability, formulation issuesDMSO formulation, solid dispersionDevelop stable salt forms
Imine bond reversibilityEquilibrium favors starting materialsRemove water, use Dean-Stark apparatusOptimize temperature and pH
Crystal polymorphismDifferent crystal forms affect propertiesControl crystallization conditionsSeed crystallization

Scaling and Production Methods

Laboratory-scale synthesis typically involves batch sizes ranging from 0.1 to 10 mg using standard glassware and magnetic stirring [1]. Temperature control within ±2°C is critical for achieving consistent yields of 80-90% [1]. High-performance liquid chromatography is employed to confirm purity levels exceeding 95% [1].

Pilot-scale production introduces significant engineering challenges as batch sizes increase to 1-100 g [19] [20]. Glass reactors with overhead stirring replace simple magnetic stirring systems to ensure adequate mixing efficiency and heat transfer [21]. Yields typically decrease to 75-85% due to scale-up effects, requiring process optimization to maintain quality standards [21].

Manufacturing-scale operations involve batch sizes of 1-100 kg using steel reactors with jacket heating systems [19] [21]. Critical parameters include residence time distribution, heat and mass transfer efficiency, and implementation of robust safety systems [19]. Yields further decrease to 70-80% due to inherent scale-up limitations [21].

Commercial-scale production for quantities exceeding 100 kg requires sophisticated automation and process control systems [19]. Large-scale reactors must accommodate heat and mass transfer challenges while maintaining current Good Manufacturing Practice compliance [21]. Quality by Design approaches are essential for ensuring consistent product quality across vastly larger batches [21].

Continuous flow processes represent an emerging alternative to traditional batch manufacturing [21]. These systems offer improved heat and mass transfer, reduced residence time distribution, and enhanced safety profiles for large-scale sirtinol production [21]. Modular designs enable flexible scaling while maintaining consistent product quality [21].

Process optimization strategies focus on addressing the fundamental challenges of scaling chemical synthesis [19] [20]. Heat transfer becomes increasingly difficult at larger scales, requiring sophisticated temperature control systems [22]. Mixing efficiency must be maintained to prevent segregation and ensure homogeneous reaction conditions [16].

ScaleBatch SizeEquipmentCritical ParametersYield ConsiderationsQuality Control
Laboratory (mg)0.1-10 mgRound-bottom flask, magnetic stirrerTemperature control ±2°C80-90% typicalHPLC purity >95%
Pilot scale (g)1-100 gGlass reactor, overhead stirrerMixing efficiency, heat transfer75-85% with optimizationNMR structure confirmation
Manufacturing (kg)1-100 kgSteel reactor, jacket heatingResidence time distribution70-80% due to scale effectsUSP methods, stability testing
Commercial (tonnes)100-1000 kgLarge-scale reactors, automationHeat/mass transfer, safety systems65-75% with quality controlscGMP compliance, validation

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

394.168127949 g/mol

Monoisotopic Mass

394.168127949 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

2-[(2-oxo-1-naphthalenylidene)methylamino]-N-(1-phenylethyl)benzamide

Dates

Last modified: 08-15-2023
1: Kwak SS, Jeon Y, Yoon JD, Cheong SA, Lee E, Hyun SH. 37 the effects of a class iii histone deacetylase inhibitor (sirtinol) on early development of porcine cloned embryos. Reprod Fertil Dev. 2012 Dec;25(1):166. doi: 10.1071/RDv25n1Ab37. PubMed PMID: 23244871.
2: Wang J, Kim TH, Ahn MY, Lee J, Jung JH, Choi WS, Lee BM, Yoon KS, Yoon S, Kim HS. Sirtinol, a class III HDAC inhibitor, induces apoptotic and autophagic cell death in MCF-7 human breast cancer cells. Int J Oncol. 2012 Sep;41(3):1101-9. doi: 10.3892/ijo.2012.1534. Epub 2012 Jun 26. PubMed PMID: 22751989.
3: Wang TT, Schoene NW, Kim EK, Kim YS. Pleiotropic effects of the sirtuin inhibitor sirtinol involves concentration-dependent modulation of multiple nuclear receptor-mediated pathways in androgen-responsive prostate cancer cell LNCaP. Mol Carcinog. 2012 Apr 11. doi: 10.1002/mc.21906. [Epub ahead of print] PubMed PMID: 22495798.
4: Kozako T, Aikawa A, Shoji T, Fujimoto T, Yoshimitsu M, Shirasawa S, Tanaka H, Honda S, Shimeno H, Arima N, Soeda S. High expression of the longevity gene product SIRT1 and apoptosis induction by sirtinol in adult T-cell leukemia cells. Int J Cancer. 2012 Nov 1;131(9):2044-55. doi: 10.1002/ijc.27481. Epub 2012 Mar 27. PubMed PMID: 22322739.
5: Hsu YF, Sheu JR, Lin CH, Yang DS, Hsiao G, Ou G, Chiu PT, Huang YH, Kuo WH, Hsu MJ. Trichostatin A and sirtinol suppressed survivin expression through AMPK and p38MAPK in HT29 colon cancer cells. Biochim Biophys Acta. 2012 Feb;1820(2):104-15. doi: 10.1016/j.bbagen.2011.11.011. Epub 2011 Dec 1. PubMed PMID: 22155142.
6: Orecchia A, Scarponi C, Di Felice F, Cesarini E, Avitabile S, Mai A, Mauro ML, Sirri V, Zambruno G, Albanesi C, Camilloni G, Failla CM. Sirtinol treatment reduces inflammation in human dermal microvascular endothelial cells. PLoS One. 2011;6(9):e24307. doi: 10.1371/journal.pone.0024307. Epub 2011 Sep 12. Erratum in: PLoS One. 2011;6(10). doi:10.1371/annotation/0174b439-c62b-42e8-a420-3defbfe5c8e9. PubMed PMID: 21931678; PubMed Central PMCID: PMC3171404.
7: Pasco MY, Rotili D, Altucci L, Farina F, Rouleau GA, Mai A, Néri C. Characterization of sirtuin inhibitors in nematodes expressing a muscular dystrophy protein reveals muscle cell and behavioral protection by specific sirtinol analogues. J Med Chem. 2010 Feb 11;53(3):1407-11. doi: 10.1021/jm9013345. PubMed PMID: 20041717.
8: Liu FC, Day YJ, Liao CH, Liou JT, Mao CC, Yu HP. Hemeoxygenase-1 upregulation is critical for sirtinol-mediated attenuation of lung injury after trauma-hemorrhage in a rodent model. Anesth Analg. 2009 Jun;108(6):1855-61. doi: 10.1213/ane.0b013e3181a1a194. PubMed PMID: 19448212.
9: Liu FC, Liao CH, Chang YW, Liou JT, Day YJ. A new insight of anti-platelet effects of sirtinol in platelets aggregation via cyclic AMP phosphodiesterase. Biochem Pharmacol. 2009 Apr 15;77(8):1364-73. doi: 10.1016/j.bcp.2009.01.011. Epub 2009 Jan 29. PubMed PMID: 19426675.
10: Liu FC, Day YJ, Liou JT, Lau YT, Yu HP. Sirtinol attenuates hepatic injury and pro-inflammatory cytokine production following trauma-hemorrhage in male Sprague-Dawley rats. Acta Anaesthesiol Scand. 2008 May;52(5):635-40. doi: 10.1111/j.1399-6576.2008.01592.x. PubMed PMID: 18419717.
11: Mai A, Massa S, Lavu S, Pezzi R, Simeoni S, Ragno R, Mariotti FR, Chiani F, Camilloni G, Sinclair DA. Design, synthesis, and biological evaluation of sirtinol analogues as class III histone/protein deacetylase (Sirtuin) inhibitors. J Med Chem. 2005 Dec 1;48(24):7789-95. PubMed PMID: 16302818.
12: Ota H, Tokunaga E, Chang K, Hikasa M, Iijima K, Eto M, Kozaki K, Akishita M, Ouchi Y, Kaneki M. Sirt1 inhibitor, Sirtinol, induces senescence-like growth arrest with attenuated Ras-MAPK signaling in human cancer cells. Oncogene. 2006 Jan 12;25(2):176-85. PubMed PMID: 16170353.
13: Dai X, Hayashi K, Nozaki H, Cheng Y, Zhao Y. Genetic and chemical analyses of the action mechanisms of sirtinol in Arabidopsis. Proc Natl Acad Sci U S A. 2005 Feb 22;102(8):3129-34. Epub 2005 Feb 14. PubMed PMID: 15710899; PubMed Central PMCID: PMC549487

Explore Compound Types